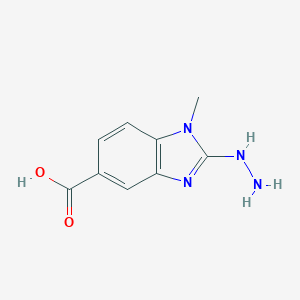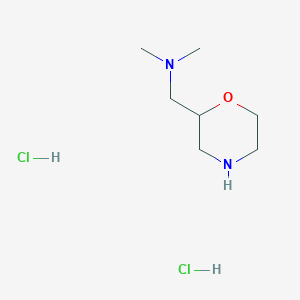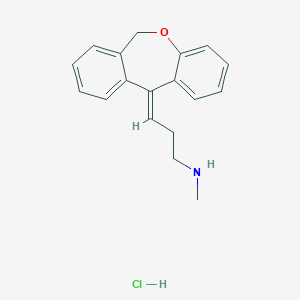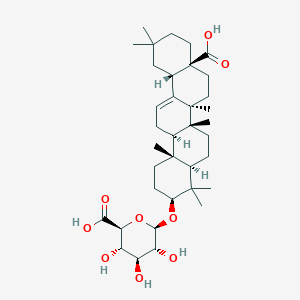
2-Hydrazinyl-1-methylbenzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . One common method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, which promotes the formation of the benzimidazole ring in a one-pot reaction . The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in high purity.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair . The hydrazinyl group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the hydrazinyl and carboxylic acid groups.
5-Nitrobenzimidazole: Contains a nitro group instead of the hydrazinyl group.
1-Methylbenzimidazole: Similar structure but without the hydrazinyl and carboxylic acid groups.
Uniqueness
These functional groups allow for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
114804-44-3 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
2-hydrazinyl-1-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-13-7-3-2-5(8(14)15)4-6(7)11-9(13)12-10/h2-4H,10H2,1H3,(H,11,12)(H,14,15) |
InChI Key |
KZUQWAJOOFSFLA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1NN |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1NN |
Synonyms |
1H-Benzimidazole-5-carboxylicacid,2-hydrazino-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-nitrobenzo[a]anthracen-11-ol](/img/structure/B51724.png)





